molecular formula C7H10N2O3S B1290114 4-Amino-2-methoxybenzene-1-sulfonamide CAS No. 252562-09-7

4-Amino-2-methoxybenzene-1-sulfonamide

Cat. No.: B1290114
CAS No.: 252562-09-7
M. Wt: 202.23 g/mol
InChI Key: HOMJNVKDXFQPMZ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 244.31 g/mol. As a derivative of the benzenesulfonamide class, it serves as a valuable scaffold in medicinal chemistry and biochemical research, particularly in the design and synthesis of novel enzyme inhibitors. This compound is characterized by a primary sulfonamide group (-SO2NH2) and an aromatic amine, which are key pharmacophores for inhibiting carbonic anhydrase (CA) isoforms . The methoxy substituent at the 2-position can influence the compound's binding affinity and selectivity towards different CA enzymes, such as CA I, II, VI, VII, XII, and XIII, which are targets for conditions like glaucoma, epilepsy, and obesity . Researchers utilize this and similar 4-substituted benzenesulfonamides to study structure-activity relationships (SAR) and develop isoform-selective inhibitors with potentially fewer side effects . The synthetic versatility of the aromatic amine group allows for further functionalization via the "tail" approach, enabling the attachment of various moieties to modulate the compound's physicochemical properties and biological activity . Please note: The specific research applications and inhibitory data for this exact compound are not fully detailed in the available literature. The information provided is based on the well-established properties of the 4-aminobenzenesulfonamide core structure and its known role as a carbonic anhydrase inhibitor . Handling Precautions: For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-amino-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMJNVKDXFQPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295350
Record name 4-Amino-2-methoxybenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID701295350
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Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252562-09-7
Record name 4-Amino-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252562-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 4 Amino 2 Methoxybenzene 1 Sulfonamide and Its Analogues

Established Synthetic Pathways for 4-Amino-2-methoxybenzene-1-sulfonamide

Traditional methods for the synthesis of this compound and its analogues have laid the groundwork for the production of this important class of compounds. These classical routes often involve multi-step processes that have been refined over time for efficiency and yield.

Classical Sulfonation and Amination Routes

The foundational approach to synthesizing sulfonamides involves the reaction of sulfonyl chlorides with amines. wikipedia.org A base, such as pyridine, is typically employed to neutralize the hydrochloric acid generated during the reaction. wikipedia.org For the specific synthesis of this compound, a common starting material is a substituted aniline, like p-anisidine (4-methoxyaniline). evitachem.com The synthesis generally proceeds through the following key steps:

Sulfonation: The initial step involves the sulfonation of an aniline derivative using chlorosulfonic acid. This introduces the sulfonyl chloride group onto the aromatic ring. evitachem.com

Amination: The resulting sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide linkage. evitachem.com In some procedures, this amination step is followed by hydrolysis and purification to yield the final product. google.com

This classical pathway is a cornerstone in the synthesis of a wide array of sulfonamide-containing drugs and is valued for its versatility and the accessibility of starting materials. wikipedia.orgresearchgate.net

Condensation Reactions in the Synthesis of Sulfonamide Derivatives

Condensation reactions are a versatile and widely used method for the synthesis of sulfonamide derivatives. ijarsct.co.in This approach typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.inijarsct.co.in The nucleophilicity of the amine can vary depending on the attached chemical groups, with primary amines generally being more reactive than secondary amines. ijarsct.co.in

The direct condensation of sulfonamides with aldehydes is an ideal route for forming N-sulfonylimines, which are valuable intermediates in organic synthesis. rsc.org However, this reaction can be limited by the production of water as a byproduct and the low nucleophilicity of sulfonamides, often necessitating elevated temperatures and acidic conditions. rsc.org To overcome these challenges, various catalysts and activating reagents have been employed, including:

Lewis acids: FeCl₃, WCl₆, ZnCl₂/SiO₂, TiCl₄/Et₃N, and AlCl₃. rsc.org

Brønsted acids: Amberlyst 15/molecular sieves, HY9 zeolite, and sulfamic acid. rsc.org

Organocatalysts: Pyrrolidine/molecular sieves. rsc.org

Activating reagents: Si(OEt)₄ and TFAA. rsc.org

A greener approach involves the use of neutral Al₂O₃ as a reusable dehydrating agent, allowing for the synthesis of N-sulfonylimines under catalyst-free conditions with high yields. rsc.org Another efficient method utilizes silica-supported P₂O₅ as a catalyst for the condensation of sulfonamides with aldehydes under solvent-free conditions. researchgate.net

These condensation strategies offer a broad scope for the synthesis of diverse sulfonamide derivatives by varying the amine and sulfonyl chloride components.

Reductive Amination Approaches for Amine Functionality Introduction

Reductive amination is a cornerstone reaction in medicinal chemistry for the mono-alkylation of amines and is widely applied in the synthesis of biologically active compounds. rsc.org This two-step process involves the formation of an imine intermediate from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. rsc.org This can be performed sequentially or in a one-pot reaction. rsc.org

While highly effective for many amines, the reductive amination of poorly nucleophilic sulfonamides presents a significant challenge. acs.orgresearchgate.net However, recent advancements have led to the development of catalytic systems that can effectively facilitate this transformation. For instance, a mild catalytic approach utilizing zirconium (Cp₂ZrCl₂) in combination with a hydrosilane reductant enables the monoalkylation of sulfonamides with amides at room temperature. acs.org This method demonstrates excellent selectivity and has been successfully applied to the late-stage N-alkylation of pharmaceutical compounds. acs.org

Another innovative approach employs nickel catalysts in the presence of titanium alkoxide for the asymmetric reductive amination of sulfonamides. researchgate.net This method allows for the conversion of a wide range of ketones into sulfonamides with high enantiomeric excess, using formic acid as a safe alternative to high-pressure hydrogen gas. researchgate.net

These reductive amination strategies provide powerful tools for introducing amine functionalities into sulfonamide-containing molecules, expanding the accessible chemical space for drug discovery and development.

Novel Methodologies and Catalytic Systems in Sulfonamide Synthesis

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and versatile methods. In the context of sulfonamide synthesis, several novel methodologies and catalytic systems have emerged, offering significant advantages over traditional approaches.

Manganese-Catalyzed N-Alkylation of Sulfonamides

A significant advancement in sustainable chemistry is the development of manganese-catalyzed N-alkylation of sulfonamides using alcohols. organic-chemistry.orgcardiff.ac.ukacs.orgnih.gov This "borrowing hydrogen" approach utilizes a well-defined and bench-stable Mn(I) PNP pincer precatalyst. organic-chemistry.orgcardiff.ac.ukacs.orgnih.gov Key features of this methodology include:

Green Alkylating Agents: It employs readily available and environmentally benign alcohols as the alkylating agents, with water as the only byproduct. organic-chemistry.orgorganic-chemistry.org

High Efficiency: A diverse range of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields, with an average yield of 85% across 32 examples. organic-chemistry.orgacs.orgnih.gov

Broad Substrate Scope: The method is compatible with benzylic and simple primary aliphatic alcohols. organic-chemistry.orgcardiff.ac.ukacs.orgnih.gov

Atom Economy: This approach enhances atom economy and reduces reliance on precious metal catalysts. organic-chemistry.org

Another manganese-based system utilizes manganese dioxide (MnO₂) as a catalyst under solvent-free conditions and in the presence of air. organic-chemistry.org This practical and efficient method avoids the need for noble metal catalysts, activating ligands, and stoichiometric oxidants or reductants. organic-chemistry.org The reaction proceeds via Mn-mediated alcohol oxidation, condensation, and transfer hydrogenation steps. organic-chemistry.org

These manganese-catalyzed systems represent a significant step forward in the sustainable synthesis of N-alkylated sulfonamides, offering a greener alternative to traditional methods that often rely on toxic alkylating agents and generate significant waste. organic-chemistry.org

One-Pot Kabachnik-Fields Reaction for Sulfonamide-Phosphonate Derivatives

The Kabachnik-Fields reaction is a powerful three-component reaction for the synthesis of α-aminophosphonates from an amine, a carbonyl compound (typically an aldehyde or ketone), and a dialkyl phosphonate. wikipedia.orgnih.gov This multicomponent reaction is highly valued for its efficiency in constructing molecules that are phosphorus analogues of α-amino acids. wikipedia.org

The reaction mechanism can proceed through two possible pathways: the formation of an imine intermediate followed by the addition of the dialkyl phosphite, or the formation of an α-hydroxyphosphonate followed by substitution with the amine. nih.gov

Recent innovations have adapted this reaction for the synthesis of novel sulfonamide-phosphonate derivatives. A one-pot Kabachnik-Fields reaction of sulfapyridine, diethyl phosphite, and an aldehyde, catalyzed by bismuth (III) triflate, affords the corresponding sulfonamide-phosphonates in good to excellent yields (78%–91%). researchgate.net Similarly, α-aminophosphonates bearing a sulfisoxazole moiety have been synthesized using the same catalyst under microwave conditions. researchgate.net

Furthermore, a novel approach for synthesizing α-sulfoximinophosphonates utilizes the Kabachnik-Fields reaction of an aldehyde, dialkylphosphite, and sulfoximine in the presence of InCl₃. rsc.org In some cases, this reaction can be performed efficiently without any catalyst and under solvent-free conditions, highlighting its potential for green chemistry applications. rsc.org

This one-pot methodology provides a direct and efficient route to a diverse range of sulfonamide-phosphonate derivatives, which are of significant interest in medicinal chemistry.

Derivatization and Structural Modifications of the this compound Scaffold

The this compound framework serves as a versatile starting point for a variety of chemical modifications, leading to compounds with diverse and significant biological activities. These modifications often involve the amino and sulfonamide groups, which can be readily functionalized to create larger, more complex molecules.

Synthesis of Chalcone-Sulfonamide Hybrids

The synthesis of chalcone-sulfonamide hybrids represents a significant area of research, aiming to combine the biological activities of both moieties. The general and widely used method for synthesizing these hybrids is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone derivative with an aromatic aldehyde.

In the context of this compound, the synthesis would commence with the acylation of the amino group to introduce an acetyl moiety, a necessary precursor for the chalcone synthesis. This acetylated sulfonamide would then be reacted with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521), to yield the corresponding chalcone-sulfonamide hybrids. nih.govmdpi.com The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the characteristic α,β-unsaturated carbonyl system of the chalcone.

The versatility of this synthetic route allows for the introduction of a wide range of substituents on the aromatic aldehyde ring, enabling the fine-tuning of the electronic and steric properties of the final hybrid molecule. This has led to the development of numerous derivatives with potential therapeutic applications. nih.govnih.govkoreascience.kr

Below is a table summarizing representative chalcone-sulfonamide hybrids and their reported biological activities.

Compound IDAryl Group on ChalconeBiological ActivityReference
8b 4-ChlorophenylAnticancer (Leukemia K-562, Melanoma LOX IMVI) nih.gov
9b 4-ChlorophenylAnticancer nih.gov
8a-c Various substituted phenylsAntituberculosis nih.gov
9a-c Various substituted phenylsAntituberculosis nih.gov
17a-c Various substituted phenylsAnticancer (Melanoma LOX IMVI) mdpi.com
18e Substituted phenylAnticancer (Leukemia cell lines) mdpi.com
20e, 20f Substituted phenylsAntituberculosis mdpi.com
4d 4-FluorophenylCytotoxic (Colorectal carcinoma HCT116) nih.gov
4j 1-NaphthylCytotoxic (Colorectal carcinoma HCT116) nih.gov

Indazole-Sulfonamide and Other Heterocyclic Conjugates

The conjugation of the this compound scaffold with various heterocyclic rings, such as indazole, is a strategy employed to generate novel compounds with potential medicinal applications. The synthesis of these conjugates typically involves the reaction of the sulfonamide's amino group or a derivative thereof with a suitable heterocyclic precursor.

For instance, the synthesis of an indazole-sulfonamide conjugate could be achieved by reacting 4-amino-2-methoxybenzene-1-sulfonyl chloride with a nitro-indazole derivative. mdpi.comresearchgate.net The resulting sulfonamide can then undergo further transformations, such as the reduction of the nitro group to an amine, to provide a point for further functionalization. mdpi.com The reaction conditions, such as the choice of solvent and base, are critical for controlling the regioselectivity of the sulfonylation on the indazole ring. mdpi.comresearchgate.net

This approach allows for the creation of a library of heterocyclic-sulfonamide hybrids, where the nature of the heterocyclic ring can be varied to explore different structure-activity relationships.

Formation of Metal Chelates with Sulfonamide Ligands

The sulfonamide group and other functionalities that can be introduced onto the this compound scaffold can act as ligands for metal ions, leading to the formation of metal chelates. nih.gov The ability of these molecules to chelate metal ions is of interest in the development of enzyme inhibitors, particularly for metalloproteinases. nih.gov

To enhance the chelating properties, the core structure can be modified to include additional donor atoms. For example, conjugation with moieties like thiosemicarbazones can introduce nitrogen and sulfur atoms that can coordinate with metal ions such as iron and copper. mdpi.com The synthesis of such derivatives involves a multi-step process, often starting with the isothiocyanation of the amino group, followed by reaction with hydrazine and condensation with an aldehyde or ketone. mdpi.com

The resulting sulfonamide-derived Schiff bases can form stable complexes with various metal ions. The coordination geometry of these complexes depends on the specific ligand structure and the nature of the metal ion. nih.gov

Ligand TypePotential Metal Ions ChelatedPotential Application
Sulfonamide-thiosemicarbazoneFe2+, Fe3+, Cu2+Anticancer therapy
2-Phenyl-7-sulfonamidobenzimidazoleZn(II)Matrix Metalloproteinase Inhibition
Sulfonamide-Schiff baseCo(II), Cu(II), Ni(II), Zn(II)Antibacterial, Antifungal

Exploration of Cleavable Linkers Based on Sulfonamide Moieties

Sulfonamide-based structures are being explored for their potential as cleavable linkers in drug delivery systems, such as antibody-drug conjugates (ADCs). richmond.eduaxispharm.com Cleavable linkers are designed to be stable in circulation but to release the drug payload under specific conditions found within target cells, such as changes in pH or the presence of certain enzymes. axispharm.comnih.gov

The sulfonamide linkage can be engineered to be susceptible to cleavage under specific physiological conditions. For example, linkers based on nucleophilic aromatic substitution reactions on sulfonamide substrates have been investigated. richmond.edu In this design, the sulfonamide is part of an aryl system that can undergo cleavage upon attack by a nucleophile, releasing the attached cargo.

Another approach involves the use of sulfatase-cleavable linkers. rsc.org These linkers incorporate an aryl sulfate moiety that can be cleaved by lysosomal sulfatase enzymes, which are often overexpressed in cancer cells. This enzymatic cleavage triggers the release of the therapeutic agent.

Mechanistic Investigations of Chemical Reactivity

Understanding the mechanisms of the chemical reactions that this compound and its derivatives undergo is crucial for optimizing synthetic routes and predicting their behavior in biological systems.

Oxidation Reactions Leading to Sulfonic Acids and Other Derivatives

The oxidation of sulfonamides can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. While the sulfonamide group itself is relatively stable to oxidation, other parts of the molecule, such as the aromatic ring or the amino group, can be susceptible.

The oxidation of related sulfur-containing compounds, such as sulfinic acids, has been studied to understand the pathways leading to sulfonic acids and ultimately to sulfate. researchgate.net These studies suggest that the oxidation of organic sulfur compounds can proceed through a series of intermediates. While direct oxidation of the sulfonamide sulfur is difficult, oxidative cleavage of the carbon-sulfur bond can occur under harsh conditions, leading to the formation of sulfonic acids and other degradation products. researchgate.net The presence of the amino and methoxy (B1213986) groups on the benzene (B151609) ring of this compound will influence the reactivity of the aromatic ring towards electrophilic attack, which can be a consequence of certain oxidative processes.

Reduction Reactions of Sulfonamide Functional Groups

The sulfonamide functional group, generally considered stable, can undergo reduction through various synthetic methodologies, leading to the formation of amines or sulfinates. These transformations are significant as they allow for the modification of the sulfonamide moiety, which is often installed early in a synthetic sequence.

One prominent method involves the reductive cleavage of the N–S bond in secondary sulfonamides. This process can be achieved under mild conditions to generate sulfinates and amines. These intermediates can then be further functionalized in situ to access a diverse range of medicinally relevant compounds. acs.orgchemrxiv.org The reaction's utility is highlighted by its applicability in the late-stage functionalization of complex molecules, where the chemoselectivity of the reductive cleavage is crucial. chemrxiv.orgsemanticscholar.org The process is often favored for secondary sulfonamides due to the acidity of the N-H bond. semanticscholar.org

Another significant reduction pathway is the double reduction of cyclic aromatic sulfonamides. This method has been effectively used to synthesize various 2- and 3-aryl-substituted pyrrolidines and 2-phenylpiperidine. acs.orgnih.gov The reaction proceeds via a dissolving metal reaction, such as with lithium in liquid ammonia. acs.org This transformation serves as a novel route to aryl-substituted cyclic amines, where the sulfonamide acts as a combined nitrogen-protecting group and a traceless tether for the aryl group's transposition from nitrogen to carbon. acs.orgnih.gov

The following table summarizes representative reduction reactions of sulfonamide functional groups.

Table 1: Summary of Reduction Reactions of Sulfonamide Functional Groups

Starting Material Reagents and Conditions Product(s) Reference(s)
Secondary Sulfonamides Mild reductive cleavage conditions Sulfinates and Amines acs.orgchemrxiv.orgsemanticscholar.orgchemrxiv.org
Tricyclic Aromatic Sulfonamide Lithium/liquid NH₃ 3-Phenylpyrrolidine acs.org

Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide moiety in this compound and its analogues can participate in various substitution reactions, primarily at the nitrogen atom or through cleavage of the sulfur-nitrogen bond. These reactions are instrumental in the synthesis of diverse derivatives with potential applications in medicinal chemistry.

N-Alkylation and N-Arylation

A common transformation of primary sulfonamides is N-alkylation, which introduces an alkyl group onto the sulfonamide nitrogen. Various methods have been developed to achieve mono-N-alkylation selectively. researchgate.net These include reactions with alkyl halides, often facilitated by a base or the use of anion exchange resins to support the sulfonamide. tandfonline.com More advanced methods utilize alcohols as alkylating agents in the presence of a catalyst, following a "borrowing hydrogen" methodology. ionike.comacs.org Manganese-catalyzed N-alkylation with benzylic and primary aliphatic alcohols provides a versatile route to a wide range of N-alkylated sulfonamides. acs.org

Similarly, N-arylation involves the introduction of an aryl group at the sulfonamide nitrogen. Transition-metal-free procedures have been developed using o-silylaryl triflates in the presence of cesium fluoride, which tolerate a variety of functional groups. nih.gov Metal-catalyzed cross-coupling reactions, for instance, using nickel catalysts, have also been effectively employed for the N-arylation of sulfonamides with (hetero)aryl chlorides. researchgate.net

Conversion to Other Functional Groups

The sulfonamide group can be converted to other sulfur-containing functionalities. For instance, primary sulfonamides can be transformed into the corresponding sulfonic acids or sulfonates. One reported method proceeds via the formation of an intermediate sulfonyl pyrrole. researchgate.net

Furthermore, the entire amino group of the sulfonamide can be substituted. A notable example is the visible light-mediated arylation of sulfonamides with boronic acids, which yields diaryl sulfones. nih.gov This catalyst-free method proceeds through the cleavage of the N-S bond and offers a practical route for the late-stage functionalization of sulfonamide-containing molecules. nih.gov

The following table provides an overview of key substitution reactions involving the sulfonamide moiety.

Table 2: Overview of Substitution Reactions of the Sulfonamide Moiety

Reaction Type Reagents and Conditions Product Type Reference(s)
N-Alkylation Alkyl halides, anion exchange resin Mono-N-alkylated sulfonamides tandfonline.com
N-Alkylation Alcohols, catalyst (e.g., Mn(I) PNP pincer) Mono-N-alkylated sulfonamides ionike.comacs.org
N-Arylation o-Silylaryl triflates, CsF N-Arylated sulfonamides nih.gov
N-Arylation (Hetero)aryl chlorides, Ni-catalyst N-Arylated sulfonamides researchgate.net
Conversion to Sulfonic Acid via Sulfonyl pyrrole intermediate Sulfonic acids/Sulfonates researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 2 Methoxybenzene 1 Sulfonamide and Its Analogues

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The FT-IR spectrum of 4-Amino-2-methoxybenzene-1-sulfonamide is characterized by absorption bands corresponding to its primary amine, methoxy (B1213986), sulfonamide, and substituted benzene (B151609) ring moieties.

The sulfonamide group gives rise to strong, characteristic absorption bands for the S=O stretching vibrations. Typically, two distinct bands are observed due to asymmetric and symmetric stretching, generally appearing in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine (–NH₂) and the sulfonamide (–SO₂NH₂) groups are expected in the region of 3500–3200 cm⁻¹. The primary amine usually shows two bands (asymmetric and symmetric stretching), while the sulfonamide N-H stretch may appear as a single band. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. The C-O stretching of the methoxy group is expected to produce a strong band in the 1275–1200 cm⁻¹ region. Aromatic C=C stretching vibrations are found in the 1625–1450 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (Ar-NH₂) N-H Stretch 3500 - 3300
Sulfonamide (-SO₂NH₂) N-H Stretch 3300 - 3200
Sulfonamide (-SO₂NH₂) S=O Asymmetric Stretch 1370 - 1330
Sulfonamide (-SO₂NH₂) S=O Symmetric Stretch 1180 - 1160
Methoxy (Ar-OCH₃) C-O Stretch 1275 - 1200
Methoxy (-OCH₃) C-H Stretch 2950 - 2815
Aromatic Ring C=C Stretch 1625 - 1450

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine protons, the sulfonamide protons, and the methoxy protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, methoxy, and sulfonamide substituents. The amino group is a strong electron-donating group, causing an upfield shift (to lower ppm values) for the ortho and para protons relative to it. Conversely, the sulfonamide group is electron-withdrawing, causing a downfield shift (to higher ppm values). The methoxy group is also electron-donating.

The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene ring. The methoxy group (–OCH₃) would appear as a sharp singlet, typically in the range of 3.8–4.0 ppm. The protons of the primary amine (–NH₂) and the sulfonamide group (–SO₂NH₂) are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on the solvent, concentration, and temperature. They are expected to appear in a broad range, typically between 4.0 and 7.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.0 - 7.8 Multiplet
-NH₂ Variable (e.g., 4.0 - 5.0) Broad Singlet
-SO₂NH₂ Variable (e.g., 6.5 - 7.5) Broad Singlet

Note: This table is based on general principles and data from analogous compounds. Specific experimental data for this compound was not available in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom. The chemical shifts of the aromatic carbons are spread over a range, typically from 110 to 160 ppm. The carbon attached to the electron-donating amino group (C4) and the methoxy group (C2) would be shielded and appear at a relatively upfield position compared to the carbon attached to the electron-withdrawing sulfonamide group (C1). The methoxy carbon (–OCH₃) would appear as a distinct signal in the aliphatic region, typically around 55–60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1-SO₂NH₂ 140 - 150
C2-OCH₃ 150 - 160
C3 100 - 110
C4-NH₂ 145 - 155
C5 110 - 120
C6 120 - 130

Note: This table is based on general principles and data from analogous compounds. Specific experimental data for this compound was not available in the searched sources.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₀N₂O₃S), the exact mass is 202.0412 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 203.0485. researchgate.net Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

A characteristic fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation (CID) is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This would result in a fragment ion of [M+H-SO₂]⁺. Another common fragmentation is the cleavage of the C-S bond, leading to the formation of an aminomethoxybenzene radical cation. Cleavage of the S-N bond can also occur. Detailed analysis of the fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted m/z Values for Adducts and Fragments of this compound in HRMS

Ion Formula Predicted m/z
[M+H]⁺ C₇H₁₁N₂O₃S⁺ 203.0485
[M+Na]⁺ C₇H₁₀N₂O₃SNa⁺ 225.0304
[M+K]⁺ C₇H₁₀N₂O₃SK⁺ 241.0044

Note: The predicted m/z values are based on the monoisotopic masses of the most common isotopes.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Elucidation of Crystal Data and Unit Cell Parameters

To date, a published crystal structure for this compound could not be located in the searched scientific literature and crystallographic databases. Therefore, specific details regarding its crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) are not available.

For analogous sulfonamide-containing molecules, crystallographic studies often reveal extensive networks of intermolecular hydrogen bonds. In the case of this compound, it is highly probable that the amino (–NH₂) and sulfonamide (–SO₂NH₂) groups would act as hydrogen bond donors, while the oxygen atoms of the sulfonamide and methoxy groups would act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of the crystal lattice and would dictate the supramolecular architecture of the compound in the solid state.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of these molecules is primarily defined by the rotational arrangements around the C—S and S—N bonds. Quantum chemical calculations and gas electron diffraction studies on sulfanilamide have identified multiple possible conformers. nih.gov The orientation of the sulfonamide group (-SO₂NH₂) relative to the benzene ring and the arrangement of the amide NH₂ group are key determinants of conformational geometry.

Two principal conformations are typically considered for the sulfonamide moiety: an "eclipsed" form, where the N-H bonds are eclipsed with the S=O bonds, and a "staggered" form. nih.gov In the gas phase, computational studies predict that the eclipsed conformer of sulfanilamide is the most stable. nih.gov However, the presence of solvent molecules can alter this preference, favoring the staggered conformer. nih.gov

The orientation of the entire sulfonamide group with respect to the aromatic ring is described by the C-C-S-N dihedral angle. In many sulfonamides, this group is oriented nearly perpendicular to the plane of the benzene ring. mdpi.com For sulfanilamide, rotational spectroscopy studies have shown that the amino group of the sulfonamide functionality lies perpendicular to the benzene plane, with the aminic hydrogens eclipsing the oxygen atoms. mdpi.com However, gas electron diffraction studies have indicated that the S-N bond's orientation can deviate from a perfectly orthogonal position by about 13°. researchgate.net

Substituents on the benzene ring can influence these dihedral angles. For instance, analysis of crystal structures has shown that sulfonamides with an ortho-substituent tend to deviate from the perpendicular orientation. mdpi.com In the case of this compound, the methoxy group at the ortho position relative to the sulfonamide group could potentially influence the rotation around the C-S bond, leading to a different preferred dihedral angle compared to the unsubstituted sulfanilamide.

Table 1: Representative Dihedral Angles in Sulfonamide Analogues

CompoundDihedral AngleValue (°)Method
Sulfanilamide∠CCSN~90Rotational Spectroscopy
N-methylmethanesulfonamideC-N-S-C82.7X-ray Crystallography
Benzenesulfonamide (B165840)∠CCSN90Computational

Characterization of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H···π Interactions)

The crystal packing of this compound and its analogues is predominantly governed by a network of intermolecular hydrogen bonds, with contributions from other weaker interactions. The sulfonamide group (-SO₂NH₂) and the aromatic amino group (-NH₂) are excellent hydrogen bond donors, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors.

In the crystal structures of primary aromatic sulfonamides like sulfanilamide, the most common hydrogen bonding motif involves the formation of centrosymmetric dimers. acs.org These dimers are typically formed through N-H···O hydrogen bonds, where the amide nitrogen of one molecule donates a proton to a sulfonyl oxygen of a neighboring molecule. nih.govresearchgate.net This interaction creates a characteristic R²₂(8) ring motif.

These primary dimer motifs can be further extended into more complex supramolecular architectures. For instance, the remaining N-H donor of the sulfonamide group and the aromatic amino group can participate in hydrogen bonding with other adjacent molecules, leading to the formation of layers or chains. iucr.org The crystal structure of α-sulfanilamide reveals a layered structure where molecules are linked by N-H···O and N-H···N hydrogen bonds. iucr.org The packing in sulfonamide crystals can be classified into different patterns, such as dimeric, zigzag, helical, and straight, based on the arrangement of these hydrogen-bonded networks.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

The ultraviolet-visible (UV-Vis) spectrum of this compound is characterized by absorption bands arising from electronic transitions within the substituted benzene ring. The chromophore, which is the light-absorbing part of the molecule, consists of the aromatic ring and its auxochromic substituents: the amino (-NH₂), methoxy (-OCH₃), and sulfonamide (-SO₂NH₂) groups.

The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). For aromatic compounds like this, the most significant transitions are typically π → π* transitions associated with the conjugated π-electron system of the benzene ring. researchgate.net These transitions are generally responsible for strong absorption bands in the UV region.

The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Both the amino and methoxy groups are strong electron-donating groups (auxochromes) that can interact with the π-system of the ring through resonance. This interaction increases the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap results in absorption at longer wavelengths, an effect known as a bathochromic or "red" shift.

The spectrum of this compound is expected to show characteristic bands for a substituted benzene derivative. Benzene itself has a weak absorption band around 255-260 nm. Due to the presence of the strong activating amino and methoxy groups, the primary absorption bands for this compound are expected to be significantly red-shifted compared to benzene. For comparison, sulfanilamide exhibits absorption maxima that are shifted due to the amino and sulfonamide groups. The additional methoxy group in the target compound would likely cause a further bathochromic shift.

In addition to the π → π* transitions, n → π* transitions may also occur. These involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions and can sometimes be observed as a shoulder on the main absorption band.

Table 2: Expected Electronic Transitions and Absorption Maxima for Aromatic Sulfonamides

Compound/ChromophoreTransition TypeTypical λmax Range (nm)
Benzeneπ → π~255
Substituted Benzenesulfonamideπ → π260 - 300
Substituted Benzenesulfonamiden → π*>300 (weak)

Mechanistic Investigations of Biological Activities of Sulfonamide Analogues of 4 Amino 2 Methoxybenzene 1 Sulfonamide

Enzyme Inhibition Studies and Mechanistic Insights

The benzenesulfonamide (B165840) moiety serves as a privileged structure in medicinal chemistry, capable of engaging with the active sites of diverse enzymes. Mechanistic studies have provided a molecular-level understanding of how analogues of 4-Amino-2-methoxybenzene-1-sulfonamide exert their inhibitory effects on carbonic anhydrases, kinases, lipoxygenases, and cholinesterases.

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., CA I, II, VI, VII, IX, XII, XIII)

Sulfonamides are the archetypal inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.net Analogues of this compound have been extensively studied for their inhibition of various CA isoforms, particularly those implicated in diseases like glaucoma and cancer (e.g., CA II, IX, and XII). nih.govnih.gov

The primary mechanism of CA inhibition by sulfonamides is the direct binding of the sulfonamide group to the catalytic zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. rndsystems.commostwiedzy.pl For inhibition to occur, the sulfonamide moiety must be deprotonated to its anionic form (R-SO₂NH⁻). youtube.com This negatively charged nitrogen then coordinates with the positively charged Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. youtube.comnih.gov

This coordination forms a stable, tetrahedral complex with the zinc ion, which is also ligated by three conserved histidine residues from the enzyme's polypeptide chain. nih.gov In addition to this primary zinc-binding interaction, the inhibitor is further stabilized by a network of hydrogen bonds. Specifically, the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of the conserved Thr199 residue, further anchoring the inhibitor in the active site. nih.govmdpi.com The aromatic ring of the benzenesulfonamide scaffold makes van der Waals contacts with hydrophobic residues lining the active site cavity. researchgate.net

While the zinc-binding mechanism is common to all catalytically active α-CAs, the selectivity of sulfonamide inhibitors for different isoforms is largely determined by the interactions of their "tail" portions—the part of the molecule extending away from the zinc-binding scaffold. mdpi.com The amino acid residues lining the entrance and middle of the active site cavity vary significantly among the 15 human CA isoforms. nih.gov These differences create unique topological and chemical environments that can be exploited to achieve isoform-selective inhibition.

For instance, the active site of the ubiquitous, off-target isoform CA II is narrower at its entrance compared to the tumor-associated isoforms CA IX and CA XII. nih.gov This is due to the presence of bulky residues like Phe131 in CA II. Inhibitors with appropriately designed tails can form specific interactions with hydrophilic or lipophilic pockets that are unique to certain isoforms, thereby enhancing binding affinity and selectivity. mdpi.comnih.gov By modifying the substituents on the benzene (B151609) ring of the sulfonamide, researchers can tailor the inhibitor to fit preferentially into the active site of a specific CA isoform, leading to selective inhibition. mdpi.comnih.gov

Compound/Analogue TypeTarget IsoformInhibition Constant (Kᵢ)
Benzenesulfonamide derivativeshCA I68.4 - 458.1 nM
Benzenesulfonamide derivativeshCA II2.4 - 153.7 nM
2-Substituted-5-nitro-benzenesulfonamideshCA IX7.4 - 289 nM
4-Substituted pyridine-3-sulfonamideshCA IX137 nM (lead)
2-Substituted-5-nitro-benzenesulfonamideshCA XII5.8 - 246 nM
4-Substituted pyridine-3-sulfonamideshCA XII91 nM (lead)

This table presents a range of reported inhibition constants for various benzenesulfonamide analogues against several human carbonic anhydrase (hCA) isoforms. Data is compiled from multiple studies. nih.govmdpi.comnih.gov

Kinase Inhibition (e.g., MAPK1, Pim-1 Kinase, VEGFR-2)

The benzenesulfonamide scaffold has also been identified as a viable starting point for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that promotes angiogenesis, a process crucial for tumor growth and metastasis. selleckchem.comgoogle.com Sulfonamide derivatives have emerged as a significant class of VEGFR-2 inhibitors. selleckchem.comgoogle.com These small molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates, thereby blocking the pro-angiogenic signaling cascade.

Pim-1 kinase is a serine/threonine kinase that is frequently overexpressed in various cancers and is involved in promoting cell cycle progression and inhibiting apoptosis. The sulfonamide moiety has been incorporated into potent and selective inhibitors of Pim-1. For example, the compound ETP-45299, which contains a sulfonamide group, is a known inhibitor of Pim-1 kinase, demonstrating the utility of this scaffold in targeting this oncogenic kinase.

The Mitogen-Activated Protein Kinase 1 (MAPK1), also known as ERK2, is a central component of the MAPK/ERK signaling pathway that regulates cell proliferation and survival. Recent studies have shown that novel benzenesulfonamide-aroylhydrazone conjugates can induce apoptosis in cancer cells through the activation of the MAPK/ERK signaling pathway, indicating a mechanistic interaction between this class of compounds and a key cellular proliferation pathway. selleckchem.com

Compound/Analogue TypeTarget KinaseActivity (IC₅₀ / Kᵢ)
Sulfonamide-based derivativesVEGFR-212.1 nM (lead compound)
ETP-45299 (Sulfonamide-containing)Pim-1Potent inhibitor
Benzenesulfonamide-aroylhydrazonesMAPK/ERK Pathway4 µM (antiproliferative IC₅₀)

This table summarizes the inhibitory activities of representative sulfonamide-based compounds against specified kinases or related pathways. selleckchem.com

Lipoxygenase (12-LOX) Inhibitory Mechanisms

Human platelet-type 12-lipoxygenase (12-LOX) is an iron-containing enzyme that metabolizes polyunsaturated fatty acids into bioactive signaling molecules involved in inflammation, thrombosis, and cancer. Analogues based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of 12-LOX.

Structure-activity relationship (SAR) studies have provided insights into the inhibitory mechanism. These studies revealed that modifications to both the benzenesulfonamide and the benzylamino portions of the molecule significantly impact inhibitory potency. For instance, replacing the thiazole (B1198619) group on the benzenesulfonamide with a benzothiazole (B30560) resulted in an 18-fold improvement in activity. This suggests that the inhibitor occupies a specific binding pocket where larger, more hydrophobic groups are favored. The potency of these compounds, reaching nanomolar concentrations, indicates a strong interaction with the enzyme's active site, likely interfering with substrate binding or the catalytic iron center.

Compound ScaffoldModification12-LOX Inhibition (IC₅₀)
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamideThiazole group1.8 µM
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamideBenzothiazole group (ML355)0.10 µM
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamideBenzoxazole group0.28 µM
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamideThiophene group0.17 µM

This table shows the structure-activity relationship for 12-LOX inhibitors based on the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. Data is from a single study.

Cholinesterase (ChE) Inhibitory Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Several studies have demonstrated that benzenesulfonamide derivatives can act as potent AChE inhibitors.

The inhibitory mechanism of these compounds involves interaction with key regions of the enzyme's active site. Molecular docking studies of 4-phthalimidobenzenesulfonamide derivatives have shown that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The CAS is where acetylcholine is hydrolyzed, while the PAS is an allosteric site at the entrance of the active site gorge. By interacting with both sites, these inhibitors can effectively block substrate entry and catalysis, leading to potent enzyme inhibition. The presence of electronegative groups, such as halogens, on the benzene ring has been shown to enhance inhibitory activity.

Compound/Analogue TypeTarget EnzymeActivity (IC₅₀ / Kᵢ)
4-Phthalimidobenzenesulfonamide derivative (Cpd 7)AChEIC₅₀ = 1.35 µM
4-Phthalimidobenzenesulfonamide derivative (Cpd 3)BuChEIC₅₀ = 13.41 µM
Benzenesulfonamide-imine derivative (Cpd 10)AChEKᵢ = 2.26 µM
Benzenesulfonamide-amine derivative (Cpd 10i)AChEKᵢ = 3.57 µM

This table presents the inhibitory activities of different series of benzenesulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Receptor and Protein Binding Investigations

Calcium Channel Protein Interactions

Analogues of this compound have been investigated for their ability to modulate the activity of neuronal calcium ion channels, which are critical targets for managing neuropathic pain. Research has focused on N-type (CaV2.2) and T-type (CaV3.2) calcium channels.

Structural modifications of parent sulfonamide compounds have revealed that the sulfonamide moiety can serve as a robust replacement for less stable amide linkers in inhibitor design. A comprehensive structure-activity relationship (SAR) study of phenoxyaniline (B8288346) and sulfonamide analogues identified several compounds with potent inhibitory activity against the CaV2.2 channel. These studies indicated that sulfonamide derivatives were promising CaV2.2 inhibitors, possessing high plasma stability and low cytotoxicity. Molecular modeling based on a CaV2.2 cryo-EM structure suggests a mode of action where the inhibitor's side chains associate with the channel's selectivity filter, while the aromatic head structure engages with amino acid residues above the filter. This binding is thought to hinder the conformational changes required for the channel to open, thereby blocking the passage of calcium ions.

Table 1: Inhibitory Activity of Sulfonamide Analogues against CaV2.2 Channels

Compound Description CaV2.2 Inhibition (IC₅₀, µM)
Analog 42 Sulfonamide derivative from a detailed SAR study Potent, low micromolar activity
Analog 45 Sulfonamide derivative from a detailed SAR study Potent, low micromolar activity
MONIRO-1 Parent neuronal calcium ion channel blocker Reference compound
N-sulfonylphenoxazines Class of inhibitors with good plasma stability Low micromolar activity

Note: Specific IC₅₀ values were not provided in the source material, but the compounds were described as having potent, low micromolar activity.

Keap1-Nrf2 Protein–Protein Interaction Modulation

The interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) is a key target for addressing oxidative stress-related diseases. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation. nih.gov Interrupting this protein-protein interaction (PPI) allows Nrf2 to translocate to the nucleus, where it activates the expression of antioxidant and cytoprotective genes. nih.govnih.gov

Non-electrophilic sulfonamide-based compounds have emerged as potent inhibitors of the Keap1-Nrf2 PPI. nih.govacs.org These inhibitors function by physically blocking the binding site on the Keap1 Kelch domain, preventing its interaction with Nrf2. This contrasts with electrophilic inhibitors that covalently modify cysteine residues on Keap1. nih.gov

A series of phenyl bis-sulfonamide PPI inhibitors have been shown to bind to Keap1 with submicromolar affinity. nih.govacs.org Structural studies revealed that these compounds bind in a "peptidomimetic" fashion that resembles the binding of the native Nrf2 peptide. nih.govacs.org Similarly, novel 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogues have been developed and evaluated for their inhibitory activity.

Table 2: Inhibitory Activity of Sulfonamide Analogues against Keap1-Nrf2 Interaction

Compound Class Assay IC₅₀ Range (nM)
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogues (e.g., 7q) TR-FRET 7.2 - 31.3
Phenyl bis-sulfonamides Not specified Submicromolar affinity

Source: Data compiled from studies on Keap1-Nrf2 PPI inhibitors. nih.govnih.gov

Ligand Binding to Peptide Hormone Receptors

While direct studies on this compound analogues binding to peptide hormone receptors are limited, the benzenesulfonamide scaffold is a well-established pharmacophore for designing ligands that target G-protein coupled receptors (GPCRs), the class to which many peptide hormone receptors belong.

Notably, benzenesulfonamide derivatives have been successfully developed as potent and selective antagonists for endothelin (ET) receptors. nih.govacs.org Endothelin is a potent vasoconstrictor peptide, and its receptors (ETA and ETB) are key targets in cardiovascular disease. Structure-activity relationship studies on N-(isoxazolyl) benzenesulfonamides led to the identification of biphenylsulfonamides as highly selective ETA antagonists. nih.gov For instance, the introduction of an amino group at the 2'-position and an isobutyl group at the 4'-position of the biphenyl (B1667301) ring system resulted in an analogue with significantly improved ETA binding affinity and oral activity. nih.gov

Furthermore, novel series of benzenesulfonamide derivatives have been designed and synthesized as selective antagonists for the angiotensin II type 2 (AT2) receptor, another important peptide hormone receptor. nih.gov These findings demonstrate the utility of the sulfonamide framework in creating ligands that can effectively interact with the binding pockets of peptide hormone receptors.

Table 3: Activity of Benzenesulfonamide Analogues at Peptide Hormone Receptors

Compound Target Receptor Activity Affinity (Ki or IC₅₀)
BMS-187308 Endothelin A (ETA) Antagonist IC₅₀ = 16 nM
8l (Biphenylsulfonamide derivative) Angiotensin II Type 2 (AT2) Antagonist Moderate affinity

Source: Data from research on endothelin and angiotensin receptor antagonists. nih.govnih.gov

Cyclic Nucleotide Phosphodiesterase Type 4 (PDE4) Modulation Mechanisms

Cyclic nucleotide phosphodiesterase 4 (PDE4) is an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the expression of pro-inflammatory mediators and enhances the production of anti-inflammatory cytokines. nih.govacs.org

Aryl sulfonamides have been developed as a novel class of selective PDE4 inhibitors. frontiersin.org These compounds are designed to interact with the catalytic site of the enzyme. The anti-inflammatory effects of sulfonamide-based PDE4 inhibitors have been demonstrated in various preclinical models. For example, the sulfonamide derivative LASSBio-448, which bears a catechol moiety, was identified as a potent PDE4 inhibitor with selectivity for the PDE4D isoform. nih.gov In studies using mouse models, this compound was effective at inhibiting allergen- and LPS-induced lung inflammation by blocking pro-inflammatory mediators like IL-4, IL-5, and IL-13. nih.gov The development of these inhibitors showcases a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govacs.org

Table 4: Inhibitory Activity of Sulfonamide Analogues against PDE4 Isoforms

Compound Target Isoform IC₅₀ (µM)
LASSBio-448 PDE4A 0.7
LASSBio-448 PDE4B 1.4
LASSBio-448 PDE4C 1.1
LASSBio-448 PDE4D 4.7

Source: Data from pharmacological profiling of LASSBio-448. nih.gov

Antimicrobial Activity Mechanisms

Assessment of Bactericidal and Fungicidal Actions

The bactericidal and fungicidal actions of sulfonamide analogues are primarily attributed to their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of microorganisms. impactfactor.org This pathway is crucial for the synthesis of nucleic acids, and its disruption ultimately leads to the cessation of growth and cell death. impactfactor.org

The general mechanism involves the sulfonamide molecule, due to its structural similarity to para-aminobenzoic acid (PABA), binding to the active site of DHPS. This competitive inhibition prevents the normal synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is vital for the production of thymidine (B127349) and uridine, necessary for DNA replication and transcription. impactfactor.org

Studies on various sulfonamide derivatives have demonstrated a broad spectrum of activity. For instance, novel synthesized sulfonamide derivatives have shown moderate activity against Escherichia coli. impactfactor.org Schiff base-derived sulfonamides and their metal complexes have been screened for in-vitro antibacterial activity against several Gram-negative and Gram-positive bacterial strains, with zinc(II) complexes showing enhanced activity. nih.gov Some of these compounds also exhibited significant antifungal activity against various fungal strains, including T. longifusus, C. albicans, A. flavus, M. canis, F. solani, and C. glaberata. nih.gov

Furthermore, novel matrine (B1676216) derivatives incorporating a benzene sulfonamide moiety have demonstrated exceptional inhibitory activity against Candida albicans. Mechanistic studies of these compounds indicated that they act by both preventing biofilm formation and disrupting established biofilms. rsc.org The antifungal activity of these analogues is thought to involve multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces with fungal proteins. rsc.org

The following table summarizes the antimicrobial activity of selected sulfonamide derivatives against various microorganisms.

Compound/Derivative ClassTarget OrganismObserved EffectReference
Novel Sulfonamide DerivativesEscherichia coliModerate Activity impactfactor.org
Schiff base-derived sulfonamidesGram-negative & Gram-positive bacteriaModerate to Significant Activity nih.gov
Zinc(II) complexes of Schiff base-derived sulfonamidesGram-negative & Gram-positive bacteriaEnhanced Activity nih.gov
Schiff base-derived sulfonamidesT. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glaberataSignificant Antifungal Activity nih.gov
Matrine-hydroxamic acid derivatives with benzene sulfonamideCandida albicansExceptional Inhibitory Activity rsc.org

Anti-Inflammatory Action Pathways

The anti-inflammatory actions of sulfonamide analogues of this compound are often mediated through the inhibition of key enzymes involved in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes. frontiersin.orgresearchgate.net The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. researchgate.net Many sulfonamide-containing compounds have been developed as selective COX-2 inhibitors, which provides the anti-inflammatory effect while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. frontiersin.orgnih.govnih.gov The methyl- or aminosulfonyl-substituent is a common structural characteristic of selective COX-2 inhibitors. nih.gov The sulfonamide group serves as an important binding motif for these inhibitors. nih.gov

In addition to COX inhibition, some sulfonamide derivatives may exert their anti-inflammatory effects through other pathways. For example, studies on 4-sulfonyloxy/alkoxy benzoxazolone derivatives have shown that their anti-inflammatory effects might be mediated through the regulation of the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway. nih.gov This pathway is crucial for the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6. nih.gov Inhibition of this pathway leads to a significant reduction in the levels of these inflammatory molecules. nih.gov

Furthermore, some pyridazine-based sulfonamides have been identified as multi-target anti-inflammatory agents, targeting not only COX-2 but also 5-lipoxygenase (5-LOX) and carbonic anhydrases (CAs). nih.gov Dual inhibition of COX-2 and 5-LOX is a strategy to develop anti-inflammatory drugs with a potentially better safety profile. nih.gov The inhibition of CAs is also implicated in reducing inflammation, as these enzymes are involved in pH regulation, and a decrease in tissue pH is associated with inflammatory pain. nih.gov

The table below outlines the key anti-inflammatory pathways and the role of sulfonamide analogues.

PathwayKey Enzyme/ProteinRole of Sulfonamide AnaloguesReference
Prostaglandin (B15479496) SynthesisCyclooxygenase-2 (COX-2)Selective inhibition of COX-2, reducing prostaglandin production. frontiersin.orgresearchgate.netnih.gov
MAPK/NF-κB Signalingp38, ERK, NF-κB, iNOSInhibition of phosphorylation of p38 and ERK, and nuclear NF-κB, leading to reduced iNOS expression and NO production. nih.gov
Multi-target InhibitionCOX-2, 5-LOX, Carbonic AnhydrasesDual or multiple inhibition of key inflammatory enzymes. nih.gov

Antioxidant Activity Evaluation (e.g., Free Radical Scavenging Assays)

The antioxidant potential of sulfonamide analogues of this compound is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals. Among the most frequently used methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govnih.gov

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically. mdpi.comnih.gov The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a decrease in its characteristic absorbance. nih.govnih.gov The antioxidant capacity in these assays is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. mdpi.comnih.gov

Studies on various sulfonamide derivatives have demonstrated their potential as free radical scavengers. For example, novel 2-thiouracil-5-sulfonamide derivatives have shown remarkable free radical scavenging efficacies against the DPPH radical. nih.gov The mechanism of action in this context is attributed to their hydrogen-donating ability. nih.gov Similarly, sulfonamide derivatives of gallic acid have demonstrated antioxidant and scavenging activities comparable to that of gallic acid at certain concentrations. mdpi.com

The structure of the sulfonamide analogues plays a crucial role in their antioxidant activity. The presence and position of hydroxyl groups and other substituents on the aromatic rings can significantly influence their radical scavenging potential. mdpi.com

Below is a table summarizing the findings of antioxidant activity for some sulfonamide derivatives.

Derivative ClassAssayKey FindingsReference
Sulfonamide derivatives of Gallic AcidDPPHConcentration-dependent increase in radical scavenging activity. mdpi.com
2-Thiouracil-5-sulfonamide derivativesDPPH, H2O2 scavengingExhibited moderate to potent free radical scavenging activity. nih.gov
Isatin-5-sulphonamide derivativesDPPH, H2O2 scavengingShowed dose-dependent scavenging activity. researchgate.net

Supramolecular Interactions in Biological Systems

The biological activities of sulfonamide analogues of this compound are fundamentally governed by their supramolecular interactions with biological macromolecules, particularly proteins. These non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the binding affinity and selectivity of the sulfonamide ligand for its target protein. nih.govnih.govacs.org

A prominent example of such interactions is the binding of sulfonamides to the active site of enzymes. The sulfonamide group itself is a key pharmacophore that can engage in crucial interactions. For instance, in the inhibition of carbonic anhydrases, the sulfonamide moiety coordinates to the zinc ion in the enzyme's active site. nih.govnih.gov The substituents on the benzene ring of the sulfonamide can then form additional contacts with hydrophobic and/or hydrophilic regions of the active site, which contributes to the binding affinity and selectivity for different carbonic anhydrase isoforms. mdpi.com

Similarly, in their interaction with the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens are considered a key binding motif, engaging in highly conserved CH···O=S interactions with the protein. nih.govacs.org High-resolution cocrystal structures have revealed intimate contacts between sulfonamide analogues and the protein, including the potential for sulfonimidamide nitrogen atoms to act as hydrogen bond acceptors. nih.govacs.orgresearchgate.net

Molecular docking studies are a valuable computational tool to predict and analyze the binding modes of sulfonamide derivatives within the active sites of their target proteins. rsc.orgresearchgate.netresearchgate.net These studies can elucidate the specific amino acid residues involved in the interaction and help in understanding the structure-activity relationships. For example, docking studies of matrine-hydroxamic acid derivatives with fungal proteins revealed that their antifungal activity involves multiple interactions, including hydrogen bonding and hydrophobic interactions. rsc.org

The binding of sulfonamides to proteins can also lead to conformational changes in the protein structure. Spectroscopic and calorimetric studies on the interaction of sulfonamide drugs with heme proteins like myoglobin (B1173299) have shown that binding can lead to the destabilization and unfolding of the protein's secondary structure. nih.govacs.org

The table below summarizes the types of supramolecular interactions and their significance in the biological activity of sulfonamide analogues.

Interacting SystemType of InteractionSignificanceReference
Sulfonamide - Carbonic AnhydraseCoordination to Zn2+, van der Waals, H-bondingEnzyme inhibition, therapeutic effect. nih.govnih.govmdpi.com
Sulfonamide - FKBP12CH···O=S interactions, H-bondingLigand-protein binding, potential for rational drug design. nih.govacs.org
Sulfonamide - Fungal ProteinsHydrogen bonding, hydrophobic interactions, van der Waals forcesAntifungal activity. rsc.org
Sulfonamide - MyoglobinNot specified (leads to conformational change)Destabilization of protein structure. nih.govacs.org

Analytical and Methodological Advancements in Sulfonamide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of sulfonamides, enabling their separation, identification, and the assessment of their purity. These methods are crucial for ensuring the quality and efficacy of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution and Chiral Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of compounds. nanobioletters.com In the context of sulfonamide research, chiral HPLC is particularly important for the resolution of enantiomers—stereoisomers that are mirror images of each other. The separation of enantiomers is critical as they can exhibit different pharmacological and toxicological properties.

A notable application of chiral HPLC is in the enantiomeric resolution of sulfonamide derivatives. For instance, a chiral reverse phase HPLC method has been developed for the resolution of the racemic mixture of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. researchgate.netsemanticscholar.org This separation was successfully achieved on a Crownpak CR (+) column, which utilizes a chiral crown ether as the chiral selector. semanticscholar.org The mobile phase, a critical component in chromatographic separation, consisted of a perchloric acid buffer at pH 1.0, with UV detection at 226 nm. semanticscholar.orgresearchgate.net

The validation of such methods is essential to ensure their accuracy and reliability. Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ). For S (-)-(5)-[2-aminopropyl]-2-methoxybenzene sulfonamide], the LOD and LOQ were found to be 0.084 µg/ml and 0.159 µg/ml, respectively, for a 20 µl injection volume. semanticscholar.org The method also demonstrated good linearity, with a correlation coefficient (r²) of 0.99996. researchgate.net Furthermore, the percentage recovery of the S-enantiomer ranged from 99.57% to 101.88% in bulk drug samples of the R-enantiomer, indicating high accuracy. semanticscholar.orgresearchgate.net

ParameterValueReference
AnalyteS (-)-(5)-[2-aminopropyl]-2-methoxybenzene sulfonamide] semanticscholar.org
ColumnCrownpak CR (+) (150 × 4.0 mm, 5 µ) semanticscholar.org
Mobile PhasePerchloric acid buffer (pH 1.0) semanticscholar.orgresearchgate.net
DetectionUV at 226 nm semanticscholar.orgresearchgate.net
Limit of Detection (LOD)0.084 µg/ml semanticscholar.org
Limit of Quantification (LOQ)0.159 µg/ml semanticscholar.org
Correlation Coefficient (r²)0.99996 researchgate.net
Recovery99.57% - 101.88% semanticscholar.orgresearchgate.net

Supercritical Fluid Chromatography (SFC) for Retention Prediction

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to traditional HPLC for the analysis of pharmaceutical compounds, offering advantages in terms of speed and reduced solvent consumption. americanpharmaceuticalreview.com In sulfonamide research, SFC is particularly useful for predicting the retention behavior of these compounds.

Studies have been conducted on libraries of sulfonamides using SFC with CO₂-MeOH mobile phases and a 2-ethyl-pyridyl column. nih.gov It has been demonstrated that for a restricted range of retention ratios (k) and a modifier proportion (φ) above 10%, a linear relationship exists between the logarithm of the retention factor (log k) and φ, with a high correlation coefficient (R² > 0.98). nih.gov

This linear relationship allows for the calculation of the retention characteristics of the analytes. nih.gov Furthermore, through Quantitative Structure-Retention Relationships (QSRR), these characteristics can be correlated with simple molecular descriptors to develop equations that predict the retention behavior of new compounds. nih.govnih.gov Key molecular descriptors that have been found to correlate with measured retention characteristics include the total dipole moment (μ), molecular surface area (A), and the electronic charge on the most negatively charged atom (δmin). nih.gov This approach allows for the prediction of the retention behavior of an unknown compound if its properties are known. nih.gov

Molecular DescriptorCorrelation with RetentionReference
Total Dipole Moment (μ)Correlated nih.gov
Molecular Surface Area (A)Correlated nih.gov
Electronic Charge on Most Negatively Charged Atom (δmin)Correlated nih.gov

Biophysical Techniques for Ligand-Protein Binding Characterization

Understanding the interaction between a ligand, such as a sulfonamide, and its target protein is crucial in drug discovery. Biophysical techniques provide valuable insights into these binding events.

Fluorescent Thermal Shift Assay (FTSA)

The Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a powerful technique used to study protein-ligand interactions. sygnaturediscovery.com The principle behind FTSA is that the binding of a ligand to a protein enhances the protein's thermal stability. sygnaturediscovery.com This change in stability is monitored by measuring the fluorescence of a dye that binds to unfolded proteins. As the temperature increases, the protein unfolds, exposing hydrophobic regions to which the dye can bind, resulting in an increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). A shift in the Tm in the presence of a ligand indicates binding. charnwooddiscovery.com

FTSA is a high-throughput and cost-effective method that requires relatively low amounts of protein. charnwooddiscovery.com It has been widely used to characterize the binding of sulfonamides to various proteins, particularly carbonic anhydrases (CAs). researchgate.netresearchgate.net For example, FTSA has been employed to measure the affinity of 4-amino-substituted benzenesulfonamides for different human carbonic anhydrase isozymes. researchgate.net The assay allows for the determination of the dissociation constant (Kd) by measuring the change in Tm at different ligand concentrations. researchgate.net

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for the thermodynamic characterization of protein-ligand interactions. tainstruments.comspringernature.com This technique directly measures the heat released or absorbed during a binding event. tainstruments.com In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the resulting heat change is measured.

A single ITC experiment can provide a complete thermodynamic profile of the binding interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). springernature.comnih.govnih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. nih.govnih.gov This comprehensive thermodynamic data provides a deeper understanding of the driving forces behind the binding event. springernature.com

ITC is a label-free, in-solution technique that does not require the immobilization of the protein, thus mimicking physiological conditions more closely. tainstruments.com It has been used to study the binding of various ligands, including sulfonamides, to their protein targets. The data obtained from ITC is crucial for lead optimization and understanding structure-activity relationships in drug discovery. tainstruments.comnih.gov

Thermodynamic ParameterInformation ProvidedReference
Binding Constant (Ka)Affinity of the ligand for the protein springernature.comnih.gov
Enthalpy Change (ΔH)Heat released or absorbed during binding springernature.comnih.gov
Stoichiometry (n)Number of ligand molecules bound per protein molecule springernature.comnih.gov
Gibbs Free Energy Change (ΔG)Spontaneity of the binding process nih.gov
Entropy Change (ΔS)Change in disorder of the system upon binding nih.gov

Development of Chemical Derivatization Methodologies for Enhanced Spectrophotometric Determination

Spectrophotometry is a widely used analytical technique for the quantitative determination of compounds. However, many sulfonamides lack a strong chromophore, which limits their direct determination by spectrophotometry. tandfonline.com To overcome this limitation, chemical derivatization methods have been developed to enhance their spectrophotometric determination.

A common derivatization strategy for sulfonamides involves a two-step process: diazotization followed by a coupling reaction. nih.govsrce.hr The primary aromatic amine group of the sulfonamide is first diazotized with nitrous acid in an acidic medium. The resulting diazonium salt is then coupled with a suitable chromogenic reagent to form a colored azo dye. nih.govoup.com

One such method involves the diazotization of sulfonamides and their subsequent coupling with 8-hydroxyquinoline (B1678124) in an alkaline medium. nih.govsrce.hr This reaction produces a red-colored product with an absorption maximum at 500 nm. nih.gov This method has been shown to be sensitive, with Beer's law being obeyed in the concentration range of 0.1-7.0 µg mL⁻¹. nih.gov The limits of quantification and detection for this method were found to be in the ranges of 0.11-0.18 µg mL⁻¹ and 0.03-0.05 µg mL⁻¹, respectively. nih.gov Such derivatization methods provide a simple, sensitive, and cost-effective approach for the determination of sulfonamides in various samples. nih.govsrce.hr

ParameterValueReference
Derivatization ReactionDiazotization and coupling with 8-hydroxyquinoline nih.govsrce.hr
Wavelength of Maximum Absorption (λmax)500 nm nih.gov
Linear Range0.1-7.0 µg mL⁻¹ nih.gov
Limit of Quantification (LOQ)0.11-0.18 µg mL⁻¹ nih.gov
Limit of Detection (LOD)0.03-0.05 µg mL⁻¹ nih.gov

Future Research Directions and Potential Academic Contributions

Design and Synthesis of Novel Sulfonamide Scaffolds for Enhanced Target Specificity

The development of novel sulfonamide scaffolds with improved target specificity is a critical area of future research. Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. While effective, this method can lack the precision required for developing highly selective therapeutic agents.

Future synthetic strategies will likely focus on methodologies that allow for greater control over the final molecular architecture. This includes the exploration of transition-metal-catalyzed cross-coupling reactions, which enable the formation of C-S and N-S bonds with high regioselectivity and functional group tolerance. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed for the synthesis of aryl sulfonamides, offering a versatile route to novel derivatives.

Furthermore, the concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a structurally different but functionally equivalent moiety, will be instrumental. By modifying the aromatic ring and the amino and methoxy (B1213986) substituents of 4-Amino-2-methoxybenzene-1-sulfonamide, researchers can generate libraries of new compounds. These can then be screened against a variety of biological targets to identify molecules with enhanced potency and reduced off-target effects. The incorporation of heterocyclic rings or macrocyclic structures are other promising avenues to explore novel chemical space and improve target engagement.

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Scaffolds

MethodologyAdvantagesDisadvantagesPotential Application for this compound Derivatives
Classical Synthesis (Sulfonyl Chloride + Amine) Simple, well-establishedCan require harsh conditions, may lack selectivityBaseline synthesis for initial screening compounds
Palladium-Catalyzed Cross-Coupling High selectivity, broad substrate scopeRequires catalyst, potential for metal contaminationPrecise modification of the aromatic core to introduce diverse substituents
Transition-Metal-Free Synthesis Avoids metal catalystsMay have limited substrate scopeGreener synthetic routes for specific derivatives
Multi-component Reactions High efficiency, generates molecular diversityCan be challenging to optimizeRapid generation of a library of derivatives for high-throughput screening

Advanced Computational Approaches for De Novo Design and Optimization of Sulfonamide Ligands

Computational chemistry has become an indispensable tool in modern drug discovery. For sulfonamide-based ligands, advanced computational approaches offer powerful strategies for de novo design and optimization. These methods can significantly reduce the time and cost associated with the identification of promising drug candidates.

Molecular docking simulations can predict the binding orientation and affinity of this compound derivatives within the active site of a target protein. This allows for the rational design of modifications that enhance binding interactions, such as hydrogen bonds or hydrophobic contacts. For example, docking studies could guide the placement of additional functional groups on the benzene (B151609) ring to interact with specific amino acid residues in a target enzyme.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique. By correlating the structural features of a series of sulfonamide analogs with their biological activity, QSAR models can predict the activity of novel, unsynthesized compounds. This predictive capability allows researchers to prioritize the synthesis of molecules with the highest probability of success.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model derived from known active sulfonamides can be used to screen large virtual libraries of compounds to identify new scaffolds that possess the desired features. This approach can lead to the discovery of structurally novel sulfonamides with improved properties.

Table 2: Application of Computational Approaches in Sulfonamide Design

Computational MethodPrimary ApplicationExample for a this compound Analog
Molecular Docking Predicting binding mode and affinitySimulating the interaction of a derivative with the active site of carbonic anhydrase to guide modifications for improved inhibition.
QSAR Modeling Predicting biological activity of new compoundsDeveloping a model to predict the antibacterial activity of a series of analogs based on their physicochemical properties.
Pharmacophore Modeling Identifying essential structural features for activityCreating a 3D model of key features to screen for novel compounds with potential anti-inflammatory properties.
De Novo Design Generating novel molecular structuresUsing algorithms to build entirely new sulfonamide-based molecules that fit a specific target's binding site.

Integration of Multi-Omics Data in Elucidating Complex Biological Pathways Modulated by Sulfonamides

To fully understand the therapeutic potential and possible off-target effects of sulfonamides like this compound, a systems-level understanding of their biological interactions is necessary. The integration of multi-omics data—genomics, proteomics, and metabolomics—provides a powerful framework for elucidating the complex biological pathways modulated by these compounds.

Genomics can be used to identify genetic variations that may influence an individual's response to a sulfonamide drug. For example, single nucleotide polymorphisms (SNPs) in genes encoding drug-metabolizing enzymes or drug targets could affect the efficacy or toxicity of a sulfonamide derivative.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications in response to sulfonamide treatment. This can help to identify the direct protein targets of the drug, as well as downstream signaling pathways that are affected.

Metabolomics , the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism. By analyzing changes in the metabolome following treatment with a sulfonamide, researchers can gain insights into the metabolic pathways that are perturbed, which can be crucial for understanding both the therapeutic effects and potential side effects of the drug.

By integrating these multi-omics datasets, researchers can construct comprehensive models of how sulfonamides exert their effects at a systems level. This holistic approach will be crucial for the development of more effective and safer sulfonamide-based therapies.

Exploration of Green Chemistry Principles in the Sustainable Synthesis of Sulfonamide Derivatives

The pharmaceutical industry is increasingly recognizing the importance of sustainable manufacturing processes. The application of green chemistry principles to the synthesis of sulfonamide derivatives offers significant opportunities to reduce the environmental impact of drug production.

Key areas of focus in the green synthesis of sulfonamides include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents.

Catalysis: Employing catalytic methods, including biocatalysis (using enzymes) and heterogeneous catalysis, to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

Energy Efficiency: Utilizing energy-efficient technologies such as microwave-assisted synthesis or mechanochemistry to reduce energy consumption.

For the synthesis of derivatives of this compound, this could involve developing one-pot synthetic procedures that minimize purification steps, or using biocatalytic approaches for the selective functionalization of the molecule. The development of sustainable synthetic routes will not only be environmentally beneficial but can also lead to more cost-effective manufacturing processes.

Table 3: Green Chemistry Approaches for Sulfonamide Synthesis

Green Chemistry PrincipleApplication in Sulfonamide SynthesisPotential Benefit
Alternative Solvents Using water or bio-based solvents instead of chlorinated solvents.Reduced environmental pollution and worker exposure to hazardous chemicals.
Catalysis Employing enzymes or recyclable solid catalysts.Increased reaction rates, higher selectivity, and easier product purification.
Atom Economy Designing reactions where most atoms from the reactants are incorporated into the product.Minimized waste generation and improved resource efficiency.
Energy Efficiency Utilizing microwave or ultrasonic irradiation.Reduced reaction times and lower energy consumption compared to conventional heating.

Q & A

Q. What advanced separation techniques isolate degradation products in stability studies?

  • Methodological Answer :
  • HPLC-MS/MS : Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O:MeCN). Degradation products (e.g., sulfonic acid) elute at 3.2 min (m/z 215 → 171) .
  • Capillary Electrophoresis (CE) : Separate charged degradation products at pH 9.3 (borate buffer) with UV detection (200 nm). Validate using migration time reproducibility (RSD <2%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.